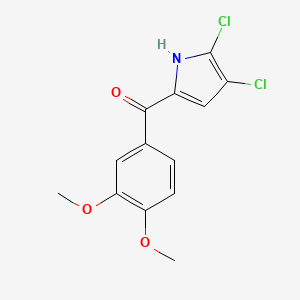
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate is a chemical compound with the molecular formula C27H39ClN2S2 and a molecular weight of 491.2 g/mol . This compound is known for its unique structure, which includes a 4-chlorophenyl group, a tetradecyl chain, and a 3-pyridinylcarbonimidodithioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with tetradecylamine to form the intermediate compound, which is then reacted with 3-pyridinylcarbonimidodithioic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cellular function .
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenyl)methyl tetradecyl 3-pyridinylcarbonimidodithioate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or chain lengths.
This compound: These compounds have similar functional groups but differ in their overall molecular structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41643-22-5 |
|---|---|
Molekularformel |
C27H39ClN2S2 |
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methylsulfanyl]-N-pyridin-3-yl-1-tetradecylsulfanylmethanimine |
InChI |
InChI=1S/C27H39ClN2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-31-27(30-26-15-14-20-29-22-26)32-23-24-16-18-25(28)19-17-24/h14-20,22H,2-13,21,23H2,1H3 |
InChI-Schlüssel |
RLQAVIYIYKYFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


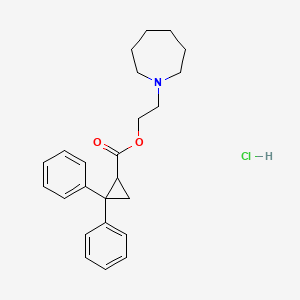

![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
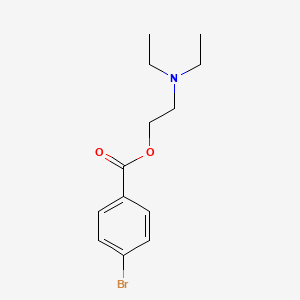
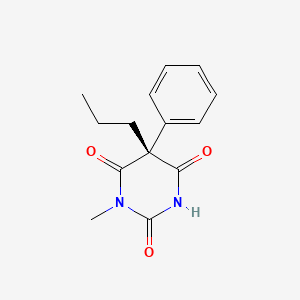

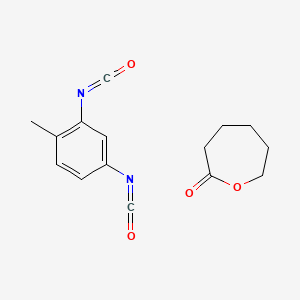
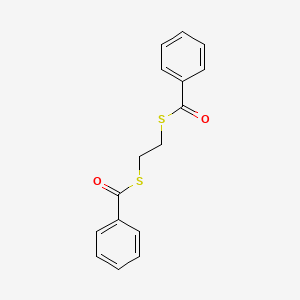
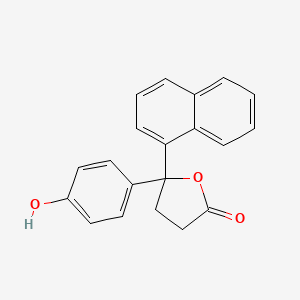

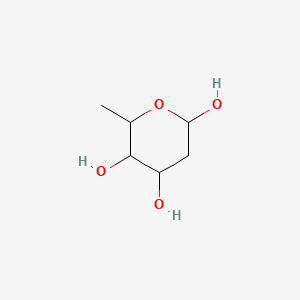
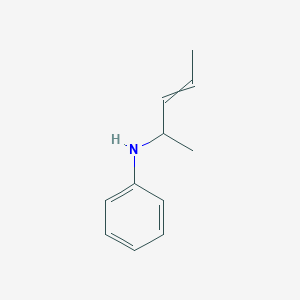
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
